N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and high throughput, which is essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
What sets N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide apart from similar compounds is its unique combination of the tetrahydroisoquinoline core and the chromene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the family of tetrahydroisoquinoline derivatives. This class of compounds has garnered attention due to their diverse biological activities, including neuroprotective effects, anti-inflammatory properties, and potential applications in treating neurodegenerative diseases. This article explores the biological activity of this specific compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.
Structural Overview
The compound features a unique structure that combines a tetrahydroisoquinoline core with a chromene moiety. The structural formula can be represented as follows:
Key Structural Features
Feature | Description |
---|---|
Tetrahydroisoquinoline Core | Provides a scaffold for biological activity |
Chromene Moiety | Enhances lipophilicity and potential receptor binding |
Acetyl Group | May influence metabolic stability and activity |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, which could enhance synaptic function.
- Receptor Modulation : It has been suggested that this compound interacts with neurotransmitter receptors, potentially modulating their activity and influencing neuronal signaling pathways.
Pharmacological Profiles
Research indicates that this compound exhibits several pharmacological properties:
- Neuroprotective Effects : Studies have shown that it may protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Activity : The compound has demonstrated the ability to reduce inflammation in various models, suggesting potential applications in treating neuroinflammatory conditions.
Neuroprotective Studies
A study conducted on PC12 cells demonstrated that this compound significantly reduced cell death induced by hydrogen peroxide. The results indicated a dose-dependent protective effect against oxidative damage.
Anti-inflammatory Research
In an animal model of neuroinflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines. This suggests its potential utility in treating conditions characterized by neuroinflammation.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other tetrahydroisoquinoline derivatives:
Compound | Biological Activity | Mechanism |
---|---|---|
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide | Neuroprotective, Anti-inflammatory | Enzyme inhibition |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-isobutyramide | Antidepressant-like effects | Receptor modulation |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-benzoic acid | Antioxidant properties | Free radical scavenging |
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-13(24)23-9-8-14-6-7-17(10-16(14)12-23)22-20(25)18-11-15-4-2-3-5-19(15)27-21(18)26/h2-7,10-11H,8-9,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEVHJUCIZERIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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